molecular formula C21H28O3 B13421592 4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17Alpha-pregn-20-yn-3-one

4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17Alpha-pregn-20-yn-3-one

Cat. No.: B13421592
M. Wt: 328.4 g/mol
InChI Key: QAADEDKZKKRMIM-DKFSCDSJSA-N
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Description

4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17Alpha-pregn-20-yn-3-one is a synthetic steroidal compound with the molecular formula C21H28O3 and a molecular weight of 328.45 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17Alpha-pregn-20-yn-3-one involves multiple steps, starting from readily available steroidal precursorsThe reaction conditions typically involve the use of strong bases and oxidizing agents to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .

Chemical Reactions Analysis

Types of Reactions

4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17Alpha-pregn-20-yn-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Nucleophiles: Such as hydroxide ions (OH-) and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17Alpha-pregn-20-yn-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17Alpha-pregn-20-yn-3-one involves its interaction with specific molecular targets, such as hormone receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include the regulation of steroid hormone biosynthesis and metabolism .

Comparison with Similar Compounds

4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17Alpha-pregn-20-yn-3-one is unique compared to other similar compounds due to its specific structural features, such as the epoxy group and the ethyl substitution at the 13 position. Similar compounds include:

These compounds share some biological activities but differ in their potency, receptor affinity, and pharmacokinetic properties.

Properties

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(1S,2R,11R,12S,15R,16S)-16-ethyl-15-ethynyl-15-hydroxy-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one

InChI

InChI=1S/C21H28O3/c1-3-19-10-7-14-13(15(19)9-11-20(19,23)4-2)8-12-21-16(14)5-6-17(22)18(21)24-21/h2,13-16,18,23H,3,5-12H2,1H3/t13-,14+,15+,16-,18?,19+,20+,21?/m1/s1

InChI Key

QAADEDKZKKRMIM-DKFSCDSJSA-N

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC45[C@@H]3CCC(=O)C4O5

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5

Origin of Product

United States

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